molecular formula C20H18N2O4S B4086076 N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B4086076
M. Wt: 382.4 g/mol
InChI Key: VYBIWPUMPANCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide, also known as BNMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNMS is a sulfonamide derivative that has a nitro group attached to its benzene ring. The compound has been studied extensively for its unique properties, such as its ability to act as a potent inhibitor of certain enzymes and its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. The compound has been shown to exhibit competitive inhibition against carbonic anhydrase and non-competitive inhibition against acetylcholinesterase.
Biochemical and Physiological Effects:
N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including its ability to reduce the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide in laboratory experiments is its ability to act as a potent inhibitor of certain enzymes, which can be useful for studying their function and potential therapeutic targets. However, one limitation of using N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide, including its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to explore the potential applications of N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide in other fields, such as materials science and catalysis. Finally, more research is needed to fully understand the mechanism of action of N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide and its potential interactions with other compounds.

Scientific Research Applications

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the development of therapeutic agents.

properties

IUPAC Name

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-16-7-5-10-18(13-16)21(15-17-8-3-2-4-9-17)27(25,26)20-12-6-11-19(14-20)22(23)24/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBIWPUMPANCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3-methylphenyl)-3-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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